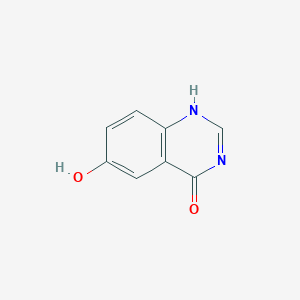

![molecular formula C6H4N4O2 B096414 Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione CAS No. 17257-96-4](/img/structure/B96414.png)

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Overview

Description

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione (PDPD) is an organic compound with a unique structure and properties that make it an interesting and promising target for scientific research. This compound has been studied in a variety of fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

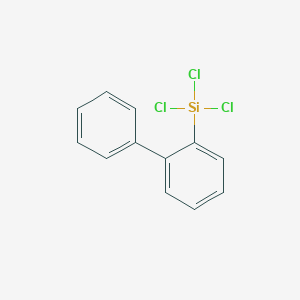

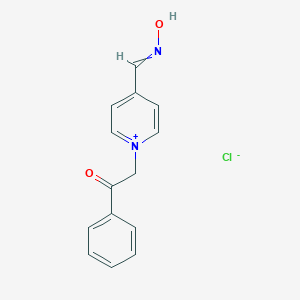

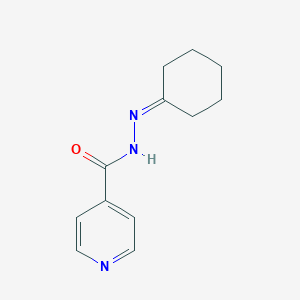

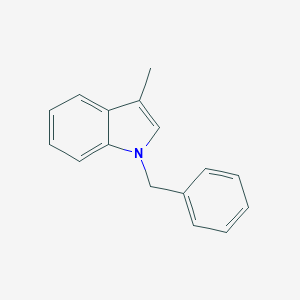

Synthesis of Novel Analogs : A study described the parallel synthesis of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs. These analogs were prepared via cyclization with α-bromoketones and showed a high diversity of substitution at the 3-position, including various alkyl, aryl, and heteroaryl groups (Chen et al., 2010).

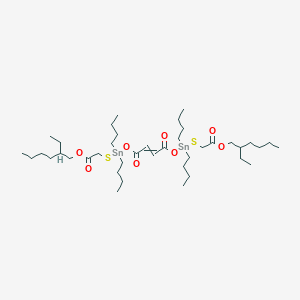

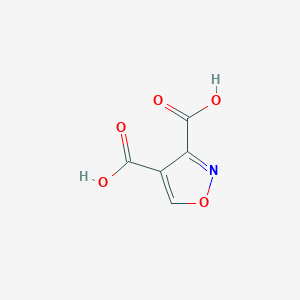

Reaction with 1,3-Diketones : Another study explored the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones, leading to the formation of predominantly pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones (Tsupak et al., 2003).

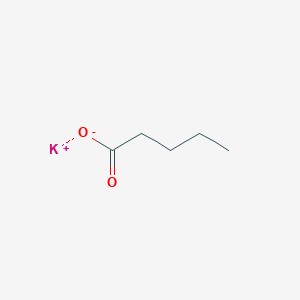

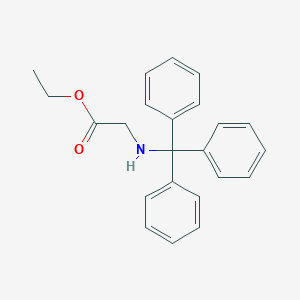

Improved Synthesis of Derivatives : A study reported an improved synthesis method for 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. This approach involves treating 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates (Turbiak et al., 2010).

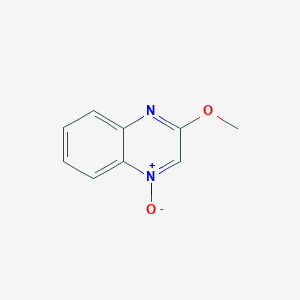

Antioxidant Agent Synthesis : Research focused on synthesizing pyrimido[4,5-d]pyrimidine derivatives as potential antioxidant agents. The study involved using an iodine catalyst to facilitate the reaction and identified several active derivatives (Cahyana et al., 2020).

Redox Ability and Properties Study : A study synthesized optically active pyrimido-annulated pyridine analogues and examined their properties and redox potentials. The research aimed to understand the electron-rich nature of these compounds (Nitta et al., 2004).

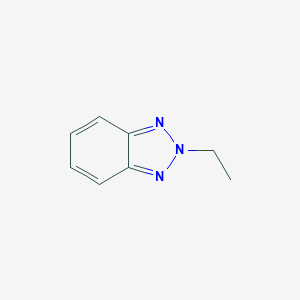

Novel Pyrimido[4,5-c]pyridazine Derivatives Synthesis : Research described syntheses of pyrimido[4,5-c]pyridazine-5,7(6H,8H)diones and related compounds from 3-chloro-4-pyridazinecarbonitrile. The study provided a convenient access to these novel derivatives (Haider et al., 1988).

Potential Antitumor Activity : A novel synthetic route was reported for 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, compounds of interest for potential antitumor activity. This route allows for structural diversity in the compounds for biological evaluation (Wang et al., 2015).

Mechanism of Action

Target of Action

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that has been synthesized for its potential application in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids Similar compounds have been found to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .

Mode of Action

It is known that similar compounds interact with their targets through the formation of hydrogen bonds . For instance, the pyrimido[4,5-d][1,3]oxazin-2-one core was found to occupy the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone of Met477 .

Biochemical Pathways

Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to pass drug-likeness and adme properties, with fewer toxic properties .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity , suggesting that this compound may also have significant inhibitory effects on its targets.

Action Environment

It is known that negative lifestyle, food habits, and environmental factors can cause up to 90% of cancer cases , suggesting that these factors may also influence the action of this compound.

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

properties

IUPAC Name |

1H-pyrimido[4,5-d]pyridazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXOHYAWQSFGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419925 | |

| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17257-96-4 | |

| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.